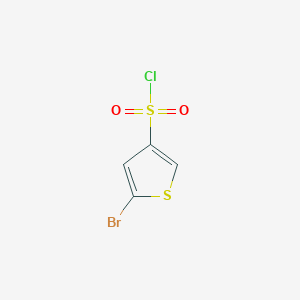![molecular formula C9H11N3 B13527577 (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is a chiral compound featuring a benzimidazole ring attached to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced through a nucleophilic substitution reaction using a suitable chiral amine precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing large reactors for the condensation of o-phenylenediamine with formic acid derivatives.
Chiral Resolution: Employing chiral resolution techniques to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or amide derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to a more saturated structure.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions include imine derivatives, amide derivatives, and various substituted benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound can serve as a ligand for studying enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine: The enantiomer of the compound with different biological activity.
1-(1H-Benzo[d]imidazol-6-yl)propan-1-amine: A similar compound with a propanamine moiety instead of ethanamine.
1-(1H-Benzo[d]imidazol-6-yl)butan-1-amine: Another analog with a butanamine moiety.
Uniqueness
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(1S)-1-(3H-benzimidazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
DBAJKAVSAXBACO-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CN2)N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)N=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)

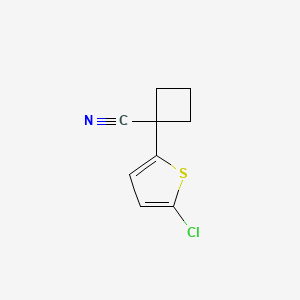


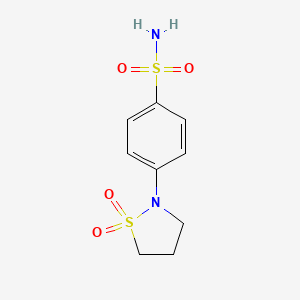


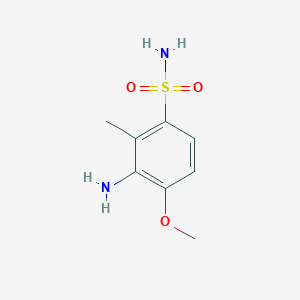
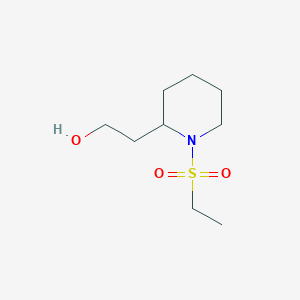


![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
